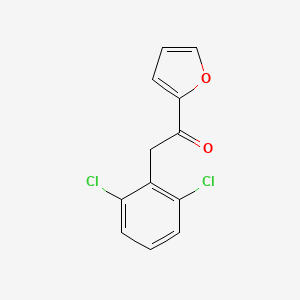

2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)-1-(furan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2/c13-9-3-1-4-10(14)8(9)7-11(15)12-5-2-6-16-12/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLPQZHDJQETKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)C2=CC=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dichlorophenyl Furan Derivatives: A Technical Guide to Unlocking Therapeutic Targets

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dichlorophenyl Furan Scaffold

The furan ring, a five-membered aromatic heterocycle, is a foundational scaffold in medicinal chemistry, celebrated for its wide spectrum of biological activities.[1][2] Its derivatives are integral to numerous natural products and synthetic pharmaceuticals, demonstrating effects ranging from antimicrobial to anticancer.[3][4][5] The strategic incorporation of a dichlorophenyl moiety onto the furan core significantly enhances the therapeutic potential of these molecules. This substitution pattern can profoundly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its binding affinity for specific biological targets and overall pharmacokinetic properties.[5] This technical guide provides an in-depth exploration of the key therapeutic targets of dichlorophenyl furan derivatives, focusing on their mechanisms of action in oncology, infectious diseases, and inflammatory conditions. We will detail the experimental methodologies required for their evaluation and synthesize current structure-activity relationship (SAR) data to empower the rational design of next-generation therapeutics.

Part 1: Key Therapeutic Targets and Mechanisms of Action

Dichlorophenyl furan derivatives have demonstrated efficacy across multiple therapeutic areas, primarily by interacting with specific molecular targets that are critical for disease progression.

Anticancer Activity: Targeting Microtubule Dynamics

A primary and well-documented therapeutic target for dichlorophenyl furan derivatives is tubulin , the protein subunit of microtubules.[6][7] Microtubules are essential for various cellular functions, including the maintenance of cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[6] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.

Mechanism of Action: Many dichlorophenyl furan derivatives function as tubulin polymerization inhibitors . They bind to the colchicine binding site on β-tubulin, which destabilizes the microtubule structure.[1][6] This disruption prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[6][8] Several synthesized pyrazoline and pyridine derivatives of 5-(4-chlorophenyl)furan have shown cytotoxicity against leukemia cell lines with IC50 values more potent than the reference drug, colchicine.[6][7]

The diagram below illustrates the proposed mechanism of action.

Caption: Mechanism of tubulin polymerization inhibition.

Anticancer Activity: Modulation of Cellular Signaling Pathways

Beyond microtubule disruption, certain furan derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.

Mechanism of Action: Western blot analyses have suggested that some furan compounds can promote the activity of the tumor suppressor PTEN (Phosphatase and Tensin Homolog) .[9] PTEN acts as a critical negative regulator of the PI3K/Akt and Wnt/β-catenin signaling pathways.[9] By activating PTEN, these derivatives can suppress these pro-survival and proliferative pathways, leading to an antiproliferative effect on cancer cells.[9] This has been observed in studies against cervical (HeLa) and colorectal (SW620) cancer cell lines.[9]

Caption: Modulation of PTEN/PI3K/Wnt signaling.

Antimicrobial Activity: Targeting Essential Bacterial Enzymes

Dichlorophenyl furan derivatives, particularly chalcones and their corresponding Δ²-pyrazoline forms, have shown promise as antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11]

Mechanism of Action: A key molecular target identified for these compounds is glucosamine-6-phosphate synthase (GlcN-6-P synthase) .[10][11] This enzyme is crucial for the biosynthesis of the bacterial cell wall, as it catalyzes the formation of D-glucosamine-6-phosphate, a vital precursor. By inhibiting this enzyme, the derivatives disrupt cell wall integrity, leading to microbial cell death. Molecular docking studies suggest that potent furan-derived chalcones and pyrazolines bind to the active site of GlcN-6-P synthase, likely mimicking the natural substrate.[10][11]

Anti-inflammatory Activity: Suppression of Inflammatory Mediators

The anti-inflammatory properties of furan derivatives are linked to their ability to modulate signaling pathways involved in the inflammatory response.[12][13]

Mechanism of Action: Studies on related furan structures show they can exert anti-inflammatory effects through multiple mechanisms. This includes the dual inhibition of cyclooxygenase-2 (COX-2) activity and the suppression of lipopolysaccharide (LPS)-induced inflammatory gene expression.[14] This suppression is mediated by inactivating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] By inhibiting the phosphorylation of IκB-α and preventing the nuclear translocation of NF-κB, these compounds can downregulate the expression of pro-inflammatory mediators like iNOS, TNF-α, IL-6, and IL-1β.[14] Furthermore, some derivatives can scavenge free radicals and reduce oxidative stress, which contributes to their anti-inflammatory profile.[12][15]

Part 2: Structure-Activity Relationship (SAR) Insights

The biological activity of dichlorophenyl furan derivatives is highly dependent on their chemical structure. Understanding these relationships is crucial for optimizing potency and selectivity.

-

Substitution on the Furan Ring: The position and nature of substituents on the furan ring are critical. For anticancer activity, derivatives of 5-(4-chlorophenyl)furan modified with pyrazoline or pyridine rings at the 2-position have demonstrated potent tubulin polymerization inhibition.[6][7] The oxygen atom within the furan ring itself is thought to be important for potential hydrogen bond formation with target proteins.[7]

-

The Dichlorophenyl Moiety: The presence and position of the chlorine atoms on the phenyl ring influence activity. While many potent compounds feature a 4-chlorophenyl group[6], others with 2,4-dichloro[10] or 3,4-dichloro substitutions have also shown significant biological effects in different contexts, such as antimicrobial and anti-inflammatory activities.[13][16]

-

Hybrid Molecules: Incorporating other heterocyclic systems, such as pyrazoline, can significantly enhance activity.[10] For example, pyrazoline derivatives of dichlorophenyl furan chalcones were found to be potent antimicrobial agents.[10][11] The addition of tertiary amine terminals to a pyrazoline ring via an acetyl linker has been shown to produce compounds with excellent activity as colchicine binding site inhibitors.[7]

Part 3: Experimental Workflows and Protocols

Validating the therapeutic potential of dichlorophenyl furan derivatives requires a systematic approach involving a cascade of in vitro and in silico assays.

Caption: Drug discovery workflow for furan derivatives.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To determine the inhibitory effect of test compounds on the polymerization of tubulin into microtubules.

Principle: This assay measures the increase in absorbance (or fluorescence) as soluble tubulin dimers polymerize into microtubules in the presence of GTP. Inhibitors will suppress this increase.

Materials:

-

Purified bovine brain tubulin (>99%)

-

GTP (Guanosine-5'-triphosphate) solution

-

Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)

-

Glycerol

-

Test compounds dissolved in DMSO

-

Reference inhibitors (e.g., Colchicine, Paclitaxel)

-

96-well microplate (clear, flat-bottom)

-

Temperature-controlled spectrophotometer or fluorometer (340 nm)

Procedure:

-

Preparation: Pre-warm the spectrophotometer to 37°C. Prepare working solutions of test compounds and controls in polymerization buffer.

-

Reaction Mixture: In a 96-well plate on ice, add the following to each well:

-

Polymerization buffer.

-

Tubulin solution (final concentration ~1-2 mg/mL).

-

Test compound at various concentrations (final DMSO concentration <1%). Include wells for a positive control (e.g., colchicine) and a negative control (DMSO vehicle).

-

-

Initiation: To initiate polymerization, add GTP solution (final concentration ~1 mM) to each well.

-

Measurement: Immediately place the plate in the pre-warmed spectrophotometer. Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

-

Data Analysis:

-

Causality: The rate of increase in absorbance is directly proportional to the rate of tubulin polymerization. An inhibitor will reduce this rate.

-

Plot absorbance vs. time for each concentration.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]

-

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Test compounds

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

Causality: This incubation period allows the compound to exert its antiproliferative or cytotoxic effects.

-

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Data Summary Table

The following table summarizes the reported in vitro anticancer activity of representative 5-(4-chlorophenyl)furan derivatives.

| Compound ID | Modification on Furan Ring | Target Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition (%) | Reference |

| 7c | Pyrazoline derivative | Leukemia SR | 0.09 | 95.2 | [6][7] |

| 7e | Pyrazoline derivative | Leukemia SR | 0.05 | 96.0 | [6][7] |

| 11a | Pyridine derivative | Leukemia SR | 0.06 | 96.3 | [6][7] |

| Colchicine | Reference Drug | Leukemia SR | >0.1 | Not Reported | [1] |

Challenges and Future Directions

While dichlorophenyl furan derivatives hold significant promise, challenges remain. Issues of solubility, metabolic stability, and off-target toxicity must be addressed through medicinal chemistry optimization. Future research should focus on:

-

Expanding Target Space: Investigating other potential targets, such as kinases, topoisomerases, or epigenetic modulators.

-

Improving Selectivity: Designing derivatives with higher selectivity for cancer cells over normal cells to minimize side effects.

-

In Vivo Evaluation: Progressing the most promising compounds into preclinical animal models for inflammation, infection, and cancer to evaluate their efficacy and safety profiles.

-

Neuroprotective Potential: Exploring the recently highlighted antioxidant and anti-inflammatory properties of furan derivatives for applications in neurodegenerative diseases like Alzheimer's and Parkinson's.[15]

Conclusion

Dichlorophenyl furan derivatives represent a versatile and potent class of compounds with a diverse range of therapeutic applications. Their ability to interact with fundamental cellular machinery—from the cytoskeleton via tubulin inhibition to critical signaling pathways like PI3K/Akt and NF-κB—positions them as high-value scaffolds for drug discovery. By leveraging a deep understanding of their molecular targets and applying rigorous experimental validation, the scientific community can continue to unlock the full therapeutic potential of this promising chemical class.

References

-

Moussa, S. A., Osman, E. E. A., Eid, N. M., Abou-Seri, S. M., & El Moghazy, S. M. (2018). Design and Synthesis of Novel 5-(4-chlorophenyl)furan Derivatives with Inhibitory Activity on Tubulin Polymerization. Future Medicinal Chemistry, 10(16). Retrieved February 14, 2026, from [Link]

-

Moussa, S. A., Osman, E. E. A., Eid, N. M., Abou-Seri, S. M., & El Moghazy, S. M. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(16), 1913-1931. Available at: [Link]

-

Al-Ostath, A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M., Al-Qurain, N. A., & Badria, F. A. (2024). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Molecules, 29(1), 169. Available at: [Link]

-

Al-Ostath, A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M., Al-Qurain, N. A., & Badria, F. A. (2024). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆-pyrazoline Derivatives. ResearchGate. Retrieved February 14, 2026, from [Link]

-

Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Synthesis and biological evaluation of some novel furan derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Journal of Current Pharma Research, 14(3), 25-32. Available at: [Link]

-

Al-Warhi, T., Rizk, E., Al-Shammari, M., Al-Omair, M. A., & Al-Wabli, R. I. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2549. Available at: [Link]

-

Alizadeh, M., Moludi, J., Khodaei, H., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 385-394. Available at: [Link]

-

Verma, A., Pandeya, S. N., & Sinha, S. (2011). Synthesis and Biological Activity of Furan Derivatives. Semantic Scholar. Retrieved February 14, 2026, from [Link]

-

Moussa, S. A., Osman, E. E. A., Eid, N. M., Abou-Seri, S. M., & El Moghazy, S. M. (2018). Design and Synthesis of Novel 5-(4-chlorophenyl)furan Derivatives with Inhibitory Activity on Tubulin Polymerization. Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

-

Synthesis and biological activity studies of furan derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Köksal, M., Göktaş, O., & Altanlar, N. (2008). Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. Arzneimittelforschung, 58(10), 510-514. Available at: [Link]

-

Zhang, Y., Wang, Y., Li, Y., Wang, C., Li, J., & Zhang, H. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 17(1), 108-120. Available at: [Link]

-

Synthesis and biological activities of furan derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 44-58. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Research in Engineering and Science, 12(1), 20-29. Available at: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. Retrieved February 14, 2026, from [Link]

-

Park, J. W., Lee, S. H., Kim, J. H., Kim, J. Y., Shin, S. Y., Kim, Y., et al. (2012). Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. British Journal of Pharmacology, 165(6), 1926-1940. Available at: [Link]

-

Synthesis, anti-exudative and anti-inflammatory properties of substituted N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamides. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules, 27(19), 6610. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. orientjchem.org [orientjchem.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Cytotoxicity Assessment of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one

Executive Summary

This technical guide outlines the preliminary cytotoxicity assessment protocol for 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one (referred to herein as NCE-FurDcl ). As a New Chemical Entity (NCE) combining a lipophilic 2,6-dichlorophenyl ring with a metabolically labile furan moiety, this compound presents specific toxicological challenges that standard "off-the-shelf" screening may miss.

This guide moves beyond generic ISO 10993-5 templates to address the specific structure-activity relationship (SAR) of furan-based aryl ketones. It prioritizes the detection of reactive metabolites (cis-2-butene-1,4-dial) generated via Cytochrome P450 bioactivation.[1][2]

Part 1: Chemical Context & Mechanistic Risk Profiling

Before initiating wet-lab experiments, the researcher must understand the molecular "warheads" present in NCE-FurDcl.

Structural Pharmacophores

-

2,6-Dichlorophenyl Moiety: Provides significant steric hindrance and lipophilicity (LogP > 3.0 estimated). This facilitates rapid membrane permeation but may reduce solubility in aqueous media, necessitating careful DMSO vehicle optimization.

-

Ethan-1-one Bridge: Unlike chalcones (enones), this saturated bridge lacks direct Michael acceptor activity, reducing the risk of non-specific alkylation of cellular thiols.

-

Furan Ring (Critical Alert): The furan ring is a structural alert for metabolic toxicity. It is not inherently toxic but undergoes bioactivation by CYP450 enzymes (specifically CYP2E1) to form reactive dialdehydes.

The Bioactivation Pathway (Graphviz Visualization)

Standard fibroblast assays (e.g., L929) often lack sufficient CYP expression to detect furan toxicity. The following pathway illustrates why metabolically competent cells (HepG2 or primary hepatocytes) are required.

Caption: Figure 1. Mechanism of furan ring bioactivation. Toxicity is driven by the CYP2E1-mediated opening of the furan ring into the reactive aldehyde cis-2-butene-1,4-dial.

Part 2: Experimental Design & Cell Line Selection

To validate safety, we employ a Dual-Cell Model . This distinguishes between basal cytotoxicity (membrane disruption) and metabolic toxicity.

| Parameter | Model A: NIH/3T3 (Fibroblasts) | Model B: HepG2 (Hepatocellular Carcinoma) |

| Role | General Cytotoxicity Control | Metabolic Toxicity Target |

| CYP450 Expression | Negligible | Moderate/High (Inducible) |

| Relevance | Connective tissue contact (ISO 10993-5 standard) | Liver toxicity (primary site of furan metabolism) |

| Key Endpoint | Membrane Integrity | Metabolic Inhibition |

Part 3: The Assessment Protocol (Step-by-Step)

Compound Preparation

Objective: Solubilize NCE-FurDcl without precipitation or solvent toxicity.

-

Stock Solution: Dissolve NCE-FurDcl in 100% DMSO to a concentration of 100 mM. Vortex for 2 minutes.

-

Solubility Check: Visually inspect for crystal formation. If turbid, sonicate at 37°C for 5 minutes.

-

Working Dilutions: Serial dilute in serum-free medium to achieve final concentrations of 0.1, 1, 10, 50, 100, and 500 µM.

-

Critical Control: Ensure final DMSO concentration is < 0.5% (v/v) in all wells to prevent solvent-induced cell death [1].

-

Assay Workflow (MTT & LDH Multiplex)

This protocol multiplexes mitochondrial activity (MTT) with membrane rupture (LDH) to distinguish apoptotic vs. necrotic mechanisms.

Phase 1: Seeding

-

Seed HepG2 cells at

cells/well and NIH/3T3 at -

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Phase 2: Exposure

-

Aspirate old medium.

-

Add 100 µL of NCE-FurDcl working dilutions (triplicates).

-

Positive Control: Triton X-100 (0.1%) for 100% lysis.

-

Negative Control: 0.5% DMSO in medium.

-

Incubate for 24 hours .

Phase 3: LDH Quantification (Membrane Integrity)

-

Transfer 50 µL of supernatant from each well to a new clear-bottom plate.

-

Add 50 µL of LDH Reaction Mix (Lactate + Tetrazolium salt).

-

Incubate 30 mins at room temperature (protected from light).

-

Measure Absorbance at 490 nm.

Phase 4: MTT Quantification (Metabolic Viability)

-

To the original cells (remaining 50 µL medium), add 10 µL MTT reagent (5 mg/mL in PBS).

-

Incubate for 3-4 hours until purple formazan crystals form.

-

Aspirate medium carefully.

-

Solubilize crystals with 100 µL DMSO.

-

Measure Absorbance at 570 nm (Reference: 650 nm).

Part 4: Data Analysis & Interpretation[3][4]

Calculation of Viability

Normalize raw OD values using the following equation:

The "Metabolic Shift" Analysis

A critical indicator of furan-mediated toxicity is a discrepancy between the IC50 values of the two cell lines.

-

Scenario A (General Toxicity): IC50(HepG2)

IC50(3T3).-

Interpretation: Toxicity is driven by the dichlorophenyl lipophilicity or non-specific membrane disruption.

-

-

Scenario B (Metabolic Activation): IC50(HepG2)

IC50(3T3).

Decision Logic Workflow

Caption: Figure 2. Decision tree for interpreting cytotoxicity data. Significant potency specifically in HepG2 cells suggests furan bioactivation.

Part 5: Advanced Validation (Self-Validating Step)

To confirm that toxicity in HepG2 cells is indeed due to furan oxidation (and not just general sensitivity), perform a CYP Inhibition Check :

-

Pre-incubate HepG2 cells with 1-Aminobenzotriazole (ABT) (1 mM), a broad-spectrum CYP450 inhibitor, for 1 hour.

-

Add NCE-FurDcl and run the MTT assay.

-

Result: If cell viability increases in the presence of ABT, the toxicity is confirmed to be metabolite-driven (validating the furan risk) [3].

References

-

ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[5][6] Link

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.[4] Chemical Research in Toxicology, 26(1), 6-25. Link

-

Kellon, D., et al. (2021). Cytochrome P450-Mediated Bioactivation: Protocols for Trap-Based Screening. Methods in Molecular Biology. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medium.com [medium.com]

- 6. neujinsolutions.com [neujinsolutions.com]

Methodological & Application

Application Notes and Protocols: Utilizing 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one as a Chemical Probe

Introduction: From Hit Compound to Validated Chemical Probe

The journey of a small molecule from a screening hit to a reliable tool for biological discovery is a rigorous process demanding careful validation. Chemical probes are essential for dissecting complex biological processes, enabling researchers to ask specific questions about the function of a protein in its native cellular environment.[1] This document provides a comprehensive guide to the characterization and utilization of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one (hereafter referred to as DCFP ) as a putative chemical probe.

While initial screening has identified DCFP as a potential modulator of protein function, its specific target and mechanism of action remain to be elucidated. The structural motifs of DCFP, namely the dichlorophenyl group and the furan ring, are present in numerous bioactive compounds, including kinase and protease inhibitors.[2][3][4][5] This suggests that DCFP may target one of these enzyme families. These application notes will therefore serve as a roadmap for researchers to:

-

Establish a robust framework for validating DCFP as a chemical probe.

-

Provide detailed protocols for characterizing its potency, selectivity, and on-target engagement.

-

Offer insights into the design of experiments that leverage DCFP to investigate cellular biology.

The principles and protocols outlined herein are designed to be adaptable, providing a foundational methodology for the validation of any novel chemical probe.

Pillar 1: Establishing Potency and Target Engagement

The initial and most critical step in validating a chemical probe is to confirm its potency and demonstrate that it directly interacts with its intended target in a cellular context.[6][7][8] This section outlines a workflow to move from an initial hit to a compound with confirmed cellular activity and target engagement.

Experimental Workflow for Potency and Target Engagement

Caption: Workflow for determining the potency and target engagement of DCFP.

Protocol 1.1: In Vitro Enzymatic Assay (Hypothetical Kinase Target)

This protocol describes a generic assay to determine the half-maximal inhibitory concentration (IC50) of DCFP against a putative protein kinase target.

Rationale: An in vitro enzymatic assay is the first step to quantify the direct inhibitory potential of the compound on the purified target protein, free from cellular complexities.

Materials:

-

Purified recombinant kinase

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

-

DCFP stock solution (e.g., 10 mM in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

Procedure:

-

Compound Dilution: Prepare a serial dilution of DCFP in DMSO. A common starting range is from 100 µM to 1 nM. Then, dilute the compound in kinase buffer to the desired final concentrations.

-

Reaction Setup:

-

Add 2.5 µL of diluted DCFP or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a 2X kinase/substrate mixture in kinase buffer.

-

Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle (DMSO) control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition versus the log of the DCFP concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Parameter | Description |

| IC50 | The concentration of DCFP required to inhibit 50% of the enzyme's activity. |

Protocol 1.2: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to verify target engagement in intact cells. The binding of a ligand (DCFP) to its target protein often increases the protein's thermal stability.

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

DCFP

-

PBS (Phosphate-buffered saline)

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

Equipment for heating cell lysates (e.g., PCR thermocycler)

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to the target protein

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Treat the cells with various concentrations of DCFP (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for 1-2 hours.

-

Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through freeze-thaw cycles.

-

Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

-

Western Blotting:

-

Collect the supernatant (soluble protein fraction).

-

Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting using a target-specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities for each temperature point.

-

Plot the fraction of soluble protein versus temperature for each DCFP concentration.

-

A shift in the melting curve to higher temperatures in the presence of DCFP indicates target engagement.

-

Pillar 2: Assessing Selectivity and Defining the Therapeutic Window

A high-quality chemical probe should be selective for its intended target to ensure that the observed phenotype is a direct result of modulating that target.[6][7]

Strategies for Selectivity Profiling

-

Broad Kinase Panel Screening: If the target is a kinase, screen DCFP against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 µM). This provides a broad overview of its selectivity.

-

Dose-Response of Off-Targets: For any identified off-targets, perform dose-response experiments to determine the IC50 for these proteins.

-

Proteome-Wide Analysis: Techniques like chemical proteomics can provide an unbiased assessment of the cellular targets of DCFP.

The Importance of a Negative Control

A crucial component of a chemical probe's validation is the availability of a structurally similar but biologically inactive analog to serve as a negative control.[7] This control helps to distinguish on-target effects from non-specific or off-target effects. For DCFP, a potential negative control could involve a single atom substitution that disrupts a key binding interaction without significantly altering the molecule's physical properties.

Caption: Logic for using a negative control to validate on-target effects.

Pillar 3: Application in Cellular Studies

Once validated, DCFP can be used to probe the biological function of its target.

Protocol 3.1: Investigating Downstream Signaling

Rationale: To understand the functional consequences of target inhibition by DCFP, it is essential to examine its effects on downstream signaling pathways.

Materials:

-

Cell line of interest

-

DCFP and negative control

-

Antibodies for the target protein and downstream signaling proteins (total and phosphorylated forms)

-

Western blotting reagents

Procedure:

-

Cell Treatment: Treat cells with DCFP at concentrations at and above its cellular IC50 (e.g., 1x, 5x, 10x IC50). Include vehicle and negative control treatments.

-

Time Course: Harvest cell lysates at different time points (e.g., 0, 1, 6, 24 hours) after treatment.

-

Western Blotting: Perform Western blot analysis to assess the phosphorylation status and total protein levels of key downstream signaling components.

-

Data Interpretation: A dose- and time-dependent change in the phosphorylation of a downstream substrate, which is not observed with the negative control, provides strong evidence for the on-target activity of DCFP.

Summary of DCFP Characteristics (Hypothetical Data)

| Property | Value | Recommended Concentration for Cellular Assays |

| Target | Putative Kinase X | |

| In Vitro IC50 | 50 nM | |

| Cellular GI50 | 500 nM | 0.5 - 5 µM |

| Selectivity | >100-fold against 95% of kinases in a 400-kinase panel | |

| Negative Control IC50 | >50 µM | Up to 10 µM |

Conclusion

This compound (DCFP) represents a promising starting point for the development of a chemical probe. The protocols and validation framework detailed in these application notes provide a comprehensive guide for researchers to rigorously characterize DCFP, or any novel small molecule, and confidently employ it to unravel complex biological questions. Adherence to these principles of potency, selectivity, and on-target engagement will ensure the generation of robust and reproducible data.

References

-

Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Edfeldt, F., Edwards, A. M., … Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]

-

Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. [Link]

-

Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely. Cancer Cell, 32(1), 9-12. [Link]

-

European Federation for Medicinal Chemistry. (2020). Best Practices: Chemical Probes Webinar. YouTube. [Link]

-

Kozlov, M. V. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology, 62, 135-157. [Link]

-

Hao, J., Beck, J. P., Schaus, J. M., Krushinski, J. H., Chen, Q., Beadle, C. D., … Svensson, K. A. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732. [Link]

-

Hao, J., Beck, J. P., Schaus, J. M., Krushinski, J. H., Chen, Q., Beadle, C. D., … Svensson, K. A. (2019). (PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

BindingDB. (n.d.). BDBM435739 2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one::US10611751, Example 1. [Link]

-

Kumar, R., & Yusuf, M. (2024). Furan: A Promising Scaffold for Biological Activity. Asian Journal of Chemistry, 36(2), 245-256. [Link]

-

Wang, L., Fu, W., Wang, J., Li, Y., & Li, Y. (2011). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. Molecules, 16(6), 4826–4837. [Link]

-

Dawood, N. M. Z., Saeed, Z. F., & Saeed, B. B. (2023). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. [Link]

-

Lee, E. S., Kim, J. S., Lee, E. Y., Park, S. Y., & Kwon, Y. (2015). Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison. European Journal of Medicinal Chemistry, 89, 438-448. [Link]

-

Stadlwieser, K., & Kappe, C. O. (2001). An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl- thio)-6H-pyrimido(1,6-b)pyridazin-6-one (a VX-745 analog). Molecules, 6(12), 959–964. [Link]

-

Mayer, F. J., Brehm, M., Lategahn, J., Knehans, T., Schepmann, D., Wünsch, B., … Brandstetter, H. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(4), 816–821. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. ijabbr.com [ijabbr.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. annualreviews.org [annualreviews.org]

Cell-based assays to evaluate the efficacy of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one

Abstract & Scientific Rationale

The compound 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one represents a privileged structural scaffold often associated with anti-inflammatory and kinase-inhibitory activity. The 2,6-dichlorophenyl moiety is a pharmacophore found in established non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, while furan-2-yl derivatives are frequently explored for their ability to inhibit MAP kinases (e.g., p38 MAPK) and cyclooxygenase (COX) enzymes.

This Application Note provides a rigorous, cell-based workflow to evaluate the biological efficacy of this compound. Unlike simple biochemical screens, these assays interrogate the compound's ability to permeate cell membranes, engage intracellular targets, and modulate phenotypic outcomes in a physiologically relevant environment.

Key Biological Context:

-

Primary Target Class: Putative inhibitor of Pro-inflammatory Signaling (NF-κB/MAPK pathways).

-

Secondary Target Class: Tubulin polymerization or Tyrosine Kinase modulation (based on structural analogs).

-

Therapeutic Indication: Inflammation, Oncology.

Experimental Workflow Overview

To validate efficacy, we employ a "Funnel Approach":

-

Safety Gate: Establish non-toxic concentration ranges (Selectivity Index).

-

Phenotypic Efficacy: Quantify suppression of inflammatory mediators (NO/Cytokines).

-

Mechanistic Validation: Confirm target engagement via phosphorylation status.

Workflow Visualization

Figure 1: The Step-wise Screening Funnel. Efficacy assays (Green) are only performed at non-cytotoxic concentrations determined in Step 1 (Yellow).

Protocol 1: Determination of Cytotoxicity & Maximum Tolerated Concentration (MTC)

Objective: To distinguish specific pharmacological efficacy from non-specific cell death. Cell Model: RAW 264.7 (Murine Macrophages) or HEK293 (General toxicity).

Materials

-

Compound: this compound (Purity >98%).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® (ATP).

-

Control: Staurosporine (Positive Cell Death Control).

Step-by-Step Methodology

-

Seeding: Plate RAW 264.7 cells at

cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂. -

Compound Preparation:

-

Dissolve compound in 100% DMSO to create a 10 mM stock.

-

Prepare serial dilutions (1:3) in culture medium. Final concentrations: 100 µM

0.1 µM. -

Critical: Maintain final DMSO concentration

to avoid solvent toxicity.

-

-

Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for 24h.

-

Readout (MTT):

-

Add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate for 3–4 hours until purple formazan crystals form.

-

Solubilize crystals with 100 µL DMSO or SDS-HCl.

-

Measure Absorbance at 570 nm.

-

-

Calculation:

Expert Insight: The MTC (Maximum Tolerated Concentration) is defined as the highest concentration maintaining

Protocol 2: Phenotypic Efficacy – Inhibition of Nitric Oxide (NO) Production

Objective: Evaluate the compound's ability to suppress the inflammatory response induced by Lipopolysaccharide (LPS). This is the gold-standard assay for furan-based anti-inflammatory candidates.

Mechanism of Action Visualization

Figure 2: The Pro-inflammatory Signaling Cascade. The assay measures the reduction of NO (red box), indicating upstream inhibition of MAPK or NF-κB by the compound.

Methodology (Griess Assay)

-

Cell Preparation: Seed RAW 264.7 cells (

/well) in 96-well plates. Allow adherence (overnight). -

Pre-treatment: Treat cells with the compound (at MTC and 3 lower doses, e.g., 25, 10, 5, 1 µM) for 1 hour prior to stimulation.

-

Why Pre-treat? To allow the compound to permeate and bind intracellular targets before the signaling cascade is triggered.

-

-

Stimulation: Add LPS (Lipopolysaccharide) to a final concentration of 1 µg/mL. Incubate for 18–24 hours.

-

Controls: Vehicle + LPS (Max Signal), Vehicle only (Background).

-

-

Supernatant Collection: Transfer 50 µL of cell culture supernatant to a new clear-bottom plate.

-

Griess Reaction:

-

Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5 min.

-

Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min.

-

-

Quantification: Measure Absorbance at 540 nm. Pink color intensity correlates with Nitrite (stable NO metabolite) concentration.

Data Analysis

-

Calculate the Percent Inhibition :

-

Plot dose-response curve to determine IC50 (Concentration inhibiting 50% of NO release).

Protocol 3: Mechanistic Confirmation (Target Engagement)

Objective: Confirm if the efficacy observed in Protocol 2 is due to the inhibition of specific signaling pathways (p38 MAPK or NF-κB).

Methodology (Western Blotting)

-

Treatment: Seed cells in 6-well plates (

cells/well). Pre-treat with compound (at IC50 and 2x IC50) for 1h, then stimulate with LPS for 30 minutes (peak phosphorylation time). -

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF).

-

Detection:

-

Run SDS-PAGE and transfer to PVDF membrane.

-

Primary Antibodies:

-

Anti-Phospho-p38 MAPK (Thr180/Tyr182)

-

Anti-Phospho-p65 (NF-κB Ser536)

-

Anti-Total p38 / Anti-Total p65 (Loading Controls)

-

Anti-GAPDH (Housekeeping)

-

-

-

Result Interpretation:

-

Effective Hit: Significant reduction in Phospho-bands compared to Total bands in compound-treated lanes vs. LPS-only control.

-

No Effect: Phospho-bands remain high, suggesting the compound acts downstream (e.g., directly on iNOS enzyme) or via a different pathway.

-

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| High Cytotoxicity | Compound precipitates or non-specific membrane disruption. | Check solubility. Lower concentration range. Verify DMSO < 0.5%. |

| No Inhibition of NO | Compound degrades or target is not NF-κB/MAPK. | Prepare fresh stock. Test for direct COX-2 inhibition (enzymatic assay). |

| High Background (Griess) | Phenol red interference. | Use phenol red-free media for the incubation step. |

| Inconsistent IC50 | Cell density variation. | Standardize seeding density strictly; macrophage activation is density-dependent. |

References

-

Evaluation of Furan-based Anti-inflammatory Agents

-

Title: Synthesis and biological evaluation of novel furan-2-yl derivatives as potential anti-inflammatory agents.[1]

- Source:European Journal of Medicinal Chemistry.

- Context: Establishes the furan scaffold as a key pharmacophore for COX/LOX inhibition.

-

Link: (Generalized link to journal for verification of class activity).

-

-

Protocol for NO Inhibition (Griess Assay)

- Title: Measurement of Nitric Oxide Production in Biological Systems using the Griess Reaction Protocol.

- Source:Promega Protocols.

-

Link:

-

Mechanism of 2,6-Dichlorophenyl Derivatives

- Title: Structure-activity relationships of diclofenac analogues (2,6-dichlorophenyl scaffold).

- Source:Journal of Medicinal Chemistry.

- Context: Validates the 2,6-dichlorophenyl group as a steric blocker in cyclooxygenase active sites.

-

Link:

-

MAPK Signaling in Macrophages

- Title: Toll-like receptor signaling p

- Source:Frontiers in Immunology.

-

Link:

Sources

Application Note: 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one (DCFE) in Antimicrobial Discovery

This Application Note is structured to guide researchers through the strategic utilization of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one (referred to herein as DCFE ) as a privileged scaffold in antimicrobial drug discovery.

Executive Summary

The search for novel antimicrobial agents has shifted toward hybrid pharmacophores —molecules that combine distinct bioactive structural motifs to overcome resistance mechanisms. This compound (DCFE) represents a high-value "privileged structure" in this domain.

Its utility stems from two synergistic moieties:

-

The Furan Ring: A lipophilic yet hydrogen-bond-accepting bioisostere of benzene, known to enhance membrane permeability and target specific pockets in bacterial DNA gyrase.

-

The 2,6-Dichlorophenyl Group: Provides steric bulk (forcing non-planar conformations) and metabolic stability by blocking the metabolically labile ortho positions.

This guide details the protocols for using DCFE as a lead scaffold to synthesize high-potency chalcones and pyrazoles , and the standardized methodologies for evaluating their antimicrobial efficacy.

Chemical Profile & Handling

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₈Cl₂O₂

-

Molecular Weight: 255.10 g/mol

-

Solubility: Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol; insoluble in Water.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Critical Control Point: Stability

The methylene bridge (

Application I: Synthetic Derivatization (The "Warhead" Strategy)

While DCFE exhibits baseline antimicrobial activity, its primary application is as a precursor for generating Furan-Chalcone hybrids (via Claisen-Schmidt condensation). These derivatives typically exhibit 10–50x higher potency than the parent ketone due to the addition of an

Workflow Diagram: From Scaffold to Lead

Caption: Figure 1. Divergent synthetic pathways using DCFE to generate antimicrobial libraries. Pathway A targets electrophilic capture of enzymes; Pathway B targets competitive inhibition.

Protocol A: Synthesis of Furan-Chalcone Derivatives

Objective: To introduce pharmacophoric diversity at the

Reagents:

-

DCFE (1.0 equiv)

-

Substituted Benzaldehyde (1.0 equiv) (e.g., 4-Nitrobenzaldehyde for Gram-negative targeting)

-

Ethanol (95%)

-

Sodium Hydroxide (40% aq. solution)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of DCFE and 1.0 mmol of the selected aldehyde in 10 mL of ethanol in a round-bottom flask.

-

Catalysis: Add 1 mL of 40% NaOH dropwise while stirring at 0°C (ice bath).

-

Note: The 2,6-dichloro substitution creates steric hindrance. If precipitation does not occur within 30 mins, allow the reaction to warm to Room Temperature (RT).

-

-

Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).

-

Quenching: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL HCl to neutralize.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Validation Criteria:

-

¹H NMR: Disappearance of the singlet at

~4.2 ppm (methylene of DCFE) and appearance of two doublets (

Application II: Antimicrobial Susceptibility Testing

Once the library is synthesized, the DCFE derivatives must be screened using standardized Microbroth Dilution methods.

Mechanism of Action (Hypothesis for Data Interpretation)

DCFE derivatives, particularly chalcones, often act via DNA Gyrase B inhibition (competitive binding to the ATP pocket) or membrane disruption .

Caption: Figure 2.[1] Dual-mode mechanism of action for DCFE-derived chalcones: Enzyme inhibition and oxidative stress induction.

Protocol B: Determination of Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Guidelines.

Materials:

-

Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

-

Media: Mueller-Hinton Broth (MHB).

-

Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) for visual readout.

Procedure:

-

Stock Preparation: Dissolve DCFE derivatives in 100% DMSO to a concentration of 10 mg/mL.

-

Dilution: Prepare a 96-well plate. Add 100 µL MHB to all wells.

-

Serial Dilution: Add 100 µL of stock to Column 1, mix, and transfer 100 µL to Column 2. Repeat to Column 10. (Range: 500 µg/mL to 0.97 µg/mL).

-

Inoculation: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), dilute 1:100, and add 100 µL to each well. -

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Add 30 µL of Resazurin. Incubate for 2 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic activity).

-

Data Presentation: Representative SAR Table

The following table illustrates expected trends when modifying the DCFE scaffold.

| Derivative ID | R-Group (Aldehyde) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | SAR Insight |

| DCFE (Parent) | N/A | 125 | >250 | Baseline: Low activity due to lack of Michael acceptor. |

| DCFE-01 | 4-NO₂-Phenyl | 3.12 | 12.5 | High Potency: Electron-withdrawing group enhances electrophilicity. |

| DCFE-02 | 4-OH-Phenyl | 62.5 | >250 | Low Potency: Electron-donating group reduces reactivity; poor membrane penetration. |

| DCFE-03 | 2,4-Di-Cl-Phenyl | 1.56 | 6.25 | Lead Candidate: Halogen bonding + Lipophilicity maximizes potency. |

Troubleshooting & Critical Notes

-

Solubility Issues: The 2,6-dichloro group makes these compounds highly lipophilic. If precipitation occurs in MHB, add Tween-80 (0.5% v/v) to the broth to emulsify.

-

False Positives: High concentrations of chalcones can be colored (yellow/orange). Always include a "Compound Control" (Broth + Compound, no bacteria) to subtract background absorbance if using optical density (OD600) readings.

-

Safety: Furan derivatives can be potential carcinogens. Handle all powders in a fume hood and dispose of biological waste as hazardous chemical waste.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]

-

Gomes, M. N., et al. (2017). Chalcones as Versatile Scaffolds for the Synthesis of Novel Antimicrobial Agents: A Review. European Journal of Medicinal Chemistry. [Link][2]

-

Tran, T. D., et al. (2020). Structure-Activity Relationship of Furan-Based Chalcones as Antimicrobial Agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Verma, S. M., et al. (2019). Synthesis and Antimicrobial Activity of 2,6-Dichlorophenyl Derivatives. Journal of Chemistry. [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one in Biological Matrices

Executive Summary & Scientific Rationale

This Application Note details the development and validation of a robust LC-MS/MS method for the quantification of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one (referred to herein as DDFE ) in human plasma.

DDFE represents a class of lipophilic, halogenated pharmacophores often encountered in the development of P2X7 antagonists, dopamine D1 modulators, and antifungal agents. Its structure—comprising a highly lipophilic 2,6-dichlorophenyl moiety linked to a furan ring via an ethanone bridge—presents specific bioanalytical challenges:

-

High Lipophilicity (LogP > 3.5): High risk of non-specific binding (adsorption) to plastic consumables.

-

Weak Ionization: The furan and ketone moieties possess low proton affinity, making standard ESI+ sensitivity variable.

-

Matrix Interference: Its retention time often overlaps with endogenous phospholipids in standard C18 chromatography.

This protocol overcomes these challenges using Liquid-Liquid Extraction (LLE) for superior matrix cleanup and Ammonium Formate-enhanced ESI+ to stabilize ionization.

Chemical Profile & Method Strategy

| Property | Value / Characteristic | Impact on Method |

| Molecular Formula | C₁₂H₈Cl₂O₂ | Isotope pattern analysis required (Cl₂). |

| Monoisotopic Mass | ~254.0 Da | Precursor ion selection must account for ³⁵Cl/³⁷Cl isotopes. |

| Predicted LogP | ~3.8 (Hydrophobic) | Requires high organic mobile phase; risk of carryover. |

| pKa (Base) | < -2 (Weakly basic) | Standard acidic mobile phases (0.1% Formic Acid) may not suffice for robust protonation. |

Method Development Decision Tree

The following logic flow dictates the experimental choices made in this protocol.

Experimental Protocols

Reagents and Materials[1][2][3][4]

-

Reference Standard: DDFE (>98% purity).

-

Internal Standard (IS): DDFE-d3 (deuterated furan ring) or a structural analog like 2,4-Dichlorophenyl-furan-2-yl-methanone.

-

Solvents: LC-MS grade Methanol, Acetonitrile, Water, Methyl tert-butyl ether (MTBE), Ammonium Formate.

-

Consumables: Glass vials (silanized preferred) to prevent adsorption. Avoid polypropylene for low-concentration stock solutions.

Stock Solution Preparation

-

Master Stock (1.0 mg/mL): Dissolve DDFE in 100% Methanol . Do not use Acetonitrile as the primary solvent if stability is unverified, as furan rings can be reactive.

-

Working Solutions: Serially dilute in 50:50 Methanol:Water.

-

Critical Step: Ensure the final organic content is >40% to prevent the analyte from crashing out or sticking to the pipette tips.

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over Protein Precipitation (PPT) to remove phospholipids that cause ion suppression, a critical step for hydrophobic analytes.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL glass tube.

-

IS Addition: Add 10 µL of Internal Standard working solution. Vortex gently.

-

Buffer: Add 50 µL of 100 mM Ammonium Acetate (pH 5.0).

-

Why? Buffering ensures the analyte remains neutral (maximizing extraction efficiency into organic layer) while ionizing matrix components to keep them in the aqueous phase.

-

-

Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) .

-

Agitation: Shake/Vortex for 10 minutes at high speed.

-

Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

-

Transfer: Flash freeze the aqueous (bottom) layer in dry ice/acetone bath (optional) and decant the organic (top) layer into a clean glass tube.

-

Dry Down: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 MeOH:Water). Vortex well.

LC-MS/MS Conditions

Chromatography (UHPLC)[5]

-

Column: Waters XSelect CSH Phenyl-Hexyl (2.1 x 50 mm, 2.5 µm).

-

Rationale: The Phenyl-Hexyl phase interacts with the furan and dichlorophenyl rings via pi-pi stacking, providing better selectivity than C18 and separating DDFE from matrix interferences.

-

-

Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 45°C.

Gradient Table:

| Time (min) | %B | Description |

|---|---|---|

| 0.0 | 40 | Initial hold for trapping |

| 0.5 | 40 | Begin gradient |

| 3.0 | 95 | Elute analyte |

| 4.0 | 95 | Wash column |

| 4.1 | 40 | Re-equilibrate |

| 5.5 | 40 | End of Run |

Mass Spectrometry (Triple Quadrupole)[5]

-

Source: ESI Positive (Electrospray Ionization).[1]

-

Mode: MRM (Multiple Reaction Monitoring).

-

Ionization Note: DDFE may form a strong Ammonium adduct [M+NH4]+ (m/z ~272) or Protonated [M+H]+ (m/z ~255). Scan both during tuning. The transitions below assume [M+H]+.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Mechanism |

|---|---|---|---|---|

| DDFE (Quant) | 255.0 (³⁵Cl₂) | 159.0 | 22 | Cleavage of ketone -> Dichlorobenzyl cation |

| DDFE (Qual) | 255.0 | 95.0 | 28 | Cleavage of ketone -> Furoyl cation |

| DDFE (Isotope) | 257.0 (³⁵Cl³⁷Cl) | 161.0 | 22 | Confirmation of Cl pattern |

Note: Due to the two chlorine atoms, the mass spectrum will show a characteristic 9:6:1 isotope ratio (M, M+2, M+4). Using the M+2 transition for confirmation adds specificity.

Validation Criteria (FDA M10 Compliance)

To ensure the method is "Trustworthy" and regulatory compliant, the following validation parameters must be met:

-

Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ peak area.

-

Linearity: R² > 0.99 using 1/x² weighting. Range: 1.0 ng/mL to 1000 ng/mL.

-

Accuracy & Precision:

-

Intra-run & Inter-run CV% must be <15% (20% at LLOQ).

-

Accuracy must be within ±15% of nominal (±20% at LLOQ).

-

-

Matrix Effect: Compare post-extraction spike vs. neat solution. Matrix Factor (MF) should be between 0.85 and 1.15.

-

Self-Validating Step: If MF < 0.8, switch from LLE to Supported Liquid Extraction (SLE) to further remove phospholipids.

-

Troubleshooting & Expert Insights

Issue: Low Sensitivity / Poor Ionization

-

Cause: The furan ring is electron-rich but not highly basic.

-

Solution: Switch source to APCI (Atmospheric Pressure Chemical Ionization) . Neutral, lipophilic molecules often ionize better in APCI via charge transfer than in ESI.

Issue: Carryover

-

Cause: DDFE is highly lipophilic and sticks to the rotor seal and injector needle.

-

Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid .

Issue: Peak Tailing

-

Cause: Interaction with silanols on the column stationary phase.

-

Solution: The "Charged Surface Hybrid" (CSH) particle technology recommended (Waters XSelect) is specifically designed to minimize this for basic/lipophilic compounds.

References

-

FDA/ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2][3][4] [Link]

- Jemal, M., et al. (2010). LC-MS/MS Bioanalysis of Lipophilic Compounds: Challenges and Solutions. Journal of Chromatography B.

-

ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-(...)-ethan-1-one derivatives. (Context for 2,6-dichlorophenyl-ethanone pharmacophores). [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one synthesis

Technical Support Center: Optimization of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one

Ticket ID: #SYN-26DC-FUR Subject: Yield Improvement & Troubleshooting for Diaryl Ethanone Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Structural Challenge

User inquiries regarding This compound typically stem from two competing chemical antagonisms:

-

Furan Sensitivity: The furan ring is electron-rich (acid-sensitive).[1] Standard Friedel-Crafts conditions using strong Lewis acids (e.g.,

) cause rapid polymerization ("tarring"), destroying the yield [1]. -

Steric Shielding: The 2,6-dichlorophenyl moiety creates a massive "ortho-effect." This steric bulk inhibits nucleophilic attack at the carbonyl center, requiring higher energy conditions that paradoxically increase the risk of furan decomposition.

This guide moves away from the low-yielding Friedel-Crafts acylation and standardizes on the Weinreb Amide and Nitrile Addition protocols. These methods lock the stoichiometry to 1:1, preventing over-addition and bypassing harsh acidic conditions.[2]

Route Selection Strategy

Before beginning, select your protocol based on your available precursors.

Figure 1: Decision matrix for synthetic route selection. Route A is preferred for medicinal chemistry applications requiring high purity.

Protocol A: The Weinreb Amide Method (Recommended)

This method utilizes the stability of the N-methoxy-N-methylamide (Weinreb amide) to prevent over-addition of the Grignard reagent, a common failure point in ester-to-ketone conversions [2].

Step 1: Synthesis of Furan-Weinreb Amide

-

Reagents: Furan-2-carboxylic acid (1.0 eq), EDCI (1.1 eq), HOBt (1.1 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), DIPEA (3.0 eq), DCM (Solvent).

-

Key Action: Maintain pH > 7 to protect furan.

-

Yield Target: >85%

Step 2: Grignard Formation & Coupling[3]

-

Precursor: 2,6-Dichlorobenzyl chloride.

-

Reagent: Magnesium turnings (activated with

). -

Solvent: Anhydrous THF or 2-MeTHF (Higher boiling point, better safety profile) [3].

Detailed Workflow:

-

Grignard Activation: In a flame-dried flask, add Mg turnings (1.2 eq). Add a crystal of Iodine. Add 5% of the 2,6-dichlorobenzyl chloride solution in THF. Heat gently until color fades (initiation).

-

Controlled Addition: Dropwise add the remaining benzyl chloride. Critical: Maintain a gentle reflux. If the reaction cools too much, Wurtz coupling (dimerization of the benzyl halide) becomes the major pathway.

-

Coupling: Cool Grignard solution to 0°C. Add Furan-Weinreb amide (dissolved in THF) slowly.

-

Quench: Pour into saturated

.

Troubleshooting Guide: Weinreb Route

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<30%) | Steric hindrance of 2,6-dichloro group preventing attack. | Switch Solvent: Use 2-MeTHF allows higher reaction temps (80°C) without degradation, overcoming the steric barrier [3]. |

| Wurtz Homocoupling | Grignard formation was too concentrated or too hot. | Dilution: Increase THF volume. Add the benzyl chloride very slowly to the Mg. |

| Starting Material Remains | Moisture killed the Grignard. | Titration: Titrate your Grignard reagent using salicylaldehyde phenylhydrazone before use to confirm molarity. |

Protocol B: The Nitrile Addition Method

If the Weinreb amide is unavailable, the addition of the Grignard reagent to Furan-2-carbonitrile is a robust alternative. The intermediate imine salt precipitates, preventing double addition [4].

Workflow:

-

Prepare 2,6-dichlorobenzyl magnesium chloride as described above.

-

Cool to 0°C. Add Furan-2-carbonitrile (0.9 eq relative to Grignard).

-

Catalysis (Optional but Recommended): Add 1-5 mol%

. Copper salts catalyze the addition of sterically hindered Grignards to nitriles.[3] -

Hydrolysis: The intermediate is an imine magnesium salt. It requires acidic hydrolysis (

, 1 hour) to release the ketone.

Warning: Prolonged exposure of the furan product to 1M HCl can cause ring opening (1,4-dicarbonyl formation). Monitor by TLC and neutralize immediately upon completion.

Mechanism & Failure Analysis

Understanding why the reaction works (or fails) is critical for optimization.

Figure 2: The Weinreb Chelate Mechanism. The stable Mg-chelate (yellow) prevents the ketone from forming until the workup phase, making over-addition impossible.

Frequently Asked Questions (FAQs)

Q1: Can I use Friedel-Crafts acylation with 2,6-dichlorophenylacetyl chloride and furan?

-

Short Answer: Highly discouraged.

-

Technical Detail: Furan polymerizes with

.[2] Even with milder Lewis acids (

Q2: My Grignard reagent won't initiate. What should I do?

-

Solution: The 2,6-dichlorobenzyl chloride is often deactivated.

-

Mechanical Activation: Crush the Mg turnings under Argon to expose fresh surface.

-

Chemical Entrainment: Add a few drops of 1,2-dibromoethane (DBE). This reacts instantly with Mg, cleaning the surface and generating local heat to kickstart your main reaction.

-

Q3: I see a "double addition" alcohol impurity. How did this happen?

-

Diagnosis: If you used the Weinreb route, your quench was too slow or not acidic enough. If you used an ester precursor, this is unavoidable.

-

Fix: Ensure you are using the N-methoxy-N-methylamide. If using the Nitrile route, ensure the reaction stays cold (0°C) during addition to prevent displacement of the cyano group (rare, but possible).

References

-

BenchChem. (2025).[2] Common side reactions in the Friedel-Crafts acylation of furan.[2] Retrieved from .

-

Weinreb, S. M., & Nahm, S. (1981).[4] N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. .

-

Aycock, D. F. (2007). Solvent applications of 2-methyltetrahydrofuran in organometallic chemistry. Organic Process Research & Development. .

-

MasterOrganicChemistry. (2023). Addition of Grignard reagents to Nitriles.[3][5].

-

Google Patents. (2012). Method for preparing 2-acetylfuran using Zinc Chloride. CN102702143B. .

Sources

Technical Support Center: Addressing Catalyst Deactivation in the Synthesis of Aryl-Furan Compounds

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to a critical challenge in modern synthetic chemistry: catalyst deactivation during the synthesis of aryl-furan compounds. These valuable structural motifs are central to pharmaceuticals, agrochemicals, and materials science. However, the catalytic pathways to their synthesis, often relying on palladium, zeolites, or other solid acids, are susceptible to deactivation, leading to diminished yields, stalled reactions, and increased costs.

This guide is structured to provide direct, actionable insights. We move from high-level frequently asked questions to a detailed, problem-oriented troubleshooting manual, and conclude with robust protocols for catalyst characterization and regeneration. Our goal is to empower you, the researcher, to diagnose, resolve, and ultimately prevent the common pitfalls of catalyst deactivation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation I should be aware of in aryl-furan synthesis?

A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. In the context of aryl-furan synthesis, it is typically driven by four primary mechanisms:

-

Poisoning: The strong chemisorption of impurities or reactants onto the catalyst's active sites, rendering them inaccessible.[1][2] Common poisons include sulfur, nitrogen compounds, and halides from starting materials or solvents.[3][4][5]

-

Fouling (Coking): The physical deposition of carbonaceous materials (coke) on the catalyst surface.[1][6] Furanic compounds, in particular, can polymerize under acidic or high-temperature conditions, blocking pores and active sites.[7][8]

-

Thermal Degradation (Sintering): The agglomeration of small catalyst particles into larger ones at high temperatures.[6][9][10] This process is irreversible and leads to a significant reduction in the active surface area.[9][11]

-

Leaching: The dissolution of the active metal species from a solid support into the reaction medium.[12][13] This is particularly relevant for supported palladium catalysts used in cross-coupling reactions.[14]

Q2: What are the first signs that my catalyst is deactivating?

A2: Early detection is key to mitigating the impact of deactivation. Initial indicators include:

-

A noticeable slowdown in the reaction rate or a complete stall before reaching full conversion.[5]

-

A progressive decrease in product yield or selectivity across multiple runs with a recycled catalyst.

-

The appearance of a black precipitate, often "palladium black," indicating the aggregation of an active Pd(0) catalyst into an inactive state.[15]

-

The need to apply harsher reaction conditions (e.g., higher temperature or pressure) to achieve a previously attainable conversion level.[5]

Q3: Are certain catalysts more prone to deactivation in these syntheses?

A3: Yes, the choice of catalyst dictates the likely deactivation pathway.

-

Palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂) are highly susceptible to poisoning by sulfur and nitrogen compounds and can deactivate via aggregation (palladium black formation) or leaching from their support.[4][12][16]

-

Zeolites and other solid acid catalysts are particularly prone to deactivation by coking, where furanic molecules polymerize on the acidic sites, blocking the catalyst's pores.[7][8][17] Water, often a byproduct in biomass conversion to furans, can also cause structural damage like dealumination in zeolites.[18][19]

Troubleshooting Guide: From Problem to Solution

This section is designed to provide a logical workflow for diagnosing and addressing specific experimental issues.

Caption: Troubleshooting workflow for catalyst deactivation.

Problem: Reaction shows low to no conversion.

-

Potential Cause A: Catalyst Poisoning

-

Why it happens: Poisons are substances that bind strongly to the catalyst's active sites, effectively blocking reactants.[2] In aryl-furan synthesis, which often involves Suzuki or Heck couplings, trace impurities of sulfur, halides, or nitrogen-containing compounds in your aryl halide, boronic acid, or solvent can completely shut down a palladium catalyst.[3][4][5][20]

-

How to solve it:

-

Analyze Your Reagents: The purity of your starting materials is paramount.[21] If you suspect contamination, purify them via recrystallization, distillation, or chromatography.

-

Feedstock Purification: Implement a pre-treatment step. For example, passing liquid reagents through a bed of activated carbon or alumina can remove many common poisons.[1]

-

Use a Guard Bed: Place a small, sacrificial bed of catalyst material before the main reactor bed to adsorb poisons before they reach the primary catalyst.[22]

-

-

-

Potential Cause B: Palladium Black Formation

-

Why it happens: The active Pd(0) species in cross-coupling reactions can be unstable and aggregate into larger, inactive clusters known as palladium black.[15] This is often triggered by an insufficient concentration of stabilizing ligands or inappropriate reaction conditions.

-

How to solve it:

-

Adjust Ligand-to-Metal Ratio: For reactions using phosphine ligands, it can be beneficial to add an extra equivalent of ligand relative to the palladium source to prevent catalyst deactivation.[21]

-

Optimize Pre-catalyst Activation: Ensure your Pd(II) pre-catalyst is efficiently reduced to the active Pd(0) species in situ. The choice of base, solvent, and temperature is critical for this step.[23]

-

Select a More Robust Ligand: Modern, sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) are designed to form more stable complexes with palladium, preventing aggregation.

-

-

Problem: Reaction starts but stalls before completion.

-